Cis,trans,trans-1,2,4-trimethylcyclohexane
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Overview
Description
Cis,trans,trans-1,2,4-trimethylcyclohexane is an organic compound with the molecular formula C9H18. It is a stereoisomer of trimethylcyclohexane, characterized by the specific arrangement of its methyl groups on the cyclohexane ring. This compound is part of the cycloalkane family and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis,trans,trans-1,2,4-trimethylcyclohexane typically involves the hydrogenation of aromatic precursors such as mesitylene (1,3,5-trimethylbenzene). The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium or platinum on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to maintain the desired stereochemistry of the product .
Chemical Reactions Analysis
Types of Reactions
Cis,trans,trans-1,2,4-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions typically involve the conversion of any functional groups present in the compound to their corresponding reduced forms.
Substitution: Halogenation and other substitution reactions can occur, where hydrogen atoms are replaced by halogens or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
Cis,trans,trans-1,2,4-trimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study stereochemistry and conformational analysis of cycloalkanes.
Biology: Research on its biological activity and potential as a bioactive compound is ongoing.
Medicine: Investigations into its potential therapeutic properties and interactions with biological targets are being conducted.
Mechanism of Action
The mechanism of action of cis,trans,trans-1,2,4-trimethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo conformational changes and interact with enzymes or receptors in biological systems. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1,2,4-trimethyl-: This compound has similar structural features but different stereochemistry.
1,2,5-trimethylcyclohexane: Another isomer with different methyl group positions.
Cyclopentane, 1,2,4-trimethyl-: A related compound with a cyclopentane ring instead of cyclohexane.
Uniqueness
Cis,trans,trans-1,2,4-trimethylcyclohexane is unique due to its specific stereochemistry, which influences its physical and chemical properties. This uniqueness makes it valuable for studying stereochemical effects and conformational analysis in cycloalkanes .
Properties
Molecular Formula |
C9H18 |
---|---|
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(1S,2R,4R)-1,2,4-trimethylcyclohexane |
InChI |
InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8+,9-/m1/s1 |
InChI Key |
VCJPCEVERINRSG-HRDYMLBCSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](C1)C)C |
Canonical SMILES |
CC1CCC(C(C1)C)C |
Origin of Product |
United States |
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